4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
4-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.14264148 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoprecursor for Difluorocarbene
Research by He and Lemal (2003) explored the synthesis of difluoropyrazolidine-3,5-dione as a precursor for generating difluorocarbene. Although the specific azo compound proved unstable, the study's approach to creating practical sources of difluorocarbene for photochemical and thermal reactions may offer insights into how similar compounds could be synthesized and utilized (He & Lemal, 2003).
Oxaspirocyclic Compounds
Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds and determined their structures through single crystal X-ray crystallography. This research into oxaspirocyclic compounds' synthesis and structural determination may reflect the methodologies applicable to the compound of interest, emphasizing the role of crystallography in understanding chemical structures (Jiang & Zeng, 2016).
Efficient Catalyst for Synthesis of Derivatives
Tahmassebi, Bryson, and Binz (2011) discussed the use of 1,4-Diazabicyclo[2.2.2]octane as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives, highlighting the advantages of using water or aqueous ethanol as a green solvent. This research could imply the potential for similar catalytic methods to be applied in synthesizing and studying the compound , emphasizing environmental friendliness and good yields (Tahmassebi, Bryson, & Binz, 2011).
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-4-2-3-5-12(11)9-21-10-13(8-20-21)22-18(23)16-14-6-7-15(25-14)17(16)19(22)24/h2-5,8,10,14-17H,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIZAZJQLVUIBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)N3C(=O)C4C5CCC(C4C3=O)O5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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